molecular formula C15H15ClO B14309713 1-(3-Chloropropyl)-4-phenoxybenzene CAS No. 119437-35-3

1-(3-Chloropropyl)-4-phenoxybenzene

Cat. No.: B14309713
CAS No.: 119437-35-3
M. Wt: 246.73 g/mol
InChI Key: LEJWPINMKWENAT-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-phenoxybenzene is an organic compound characterized by a benzene ring substituted with a phenoxy group and a 3-chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-phenoxybenzene typically involves the alkylation of 4-phenoxybenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetone or dimethylformamide (DMF) to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Techniques such as distillation and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-4-phenoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The compound can undergo reduction reactions to modify the chloropropyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chloropropyl)-4-phenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-phenoxybenzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the phenoxy group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    1-(3-Chloropropyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group.

    1-(3-Chloropropyl)-4-methylbenzene: Contains a methyl group instead of a phenoxy group.

    1-(3-Chloropropyl)-4-chlorobenzene: Features a chlorobenzene ring instead of a phenoxy group.

Uniqueness: The phenoxy group enhances its solubility and reactivity in organic solvents, while the chloropropyl group allows for versatile chemical modifications .

Properties

CAS No.

119437-35-3

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

1-(3-chloropropyl)-4-phenoxybenzene

InChI

InChI=1S/C15H15ClO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2

InChI Key

LEJWPINMKWENAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCCl

Origin of Product

United States

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